![molecular formula C21H20N4 B14472359 Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- CAS No. 70599-89-2](/img/structure/B14472359.png)
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- involves its interaction with molecular targets through the diazene group. This group can undergo reversible isomerization between trans and cis forms, affecting the compound’s binding affinity and activity. The molecular pathways involved may include interactions with enzymes, receptors, and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Azobenzene: Another azo compound with similar structural features but different substituents.
4-Methoxyazobenzene: Contains a methoxy group instead of a methyl group, leading to different chemical properties.
4-Nitroazobenzene: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other azo compounds.
Properties
CAS No. |
70599-89-2 |
|---|---|
Molecular Formula |
C21H20N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N'-(4-methylanilino)-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C21H20N4/c1-16-8-12-19(13-9-16)22-24-21(18-6-4-3-5-7-18)25-23-20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
InChI Key |
PZISOKZWPDKAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


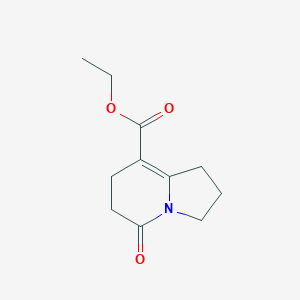
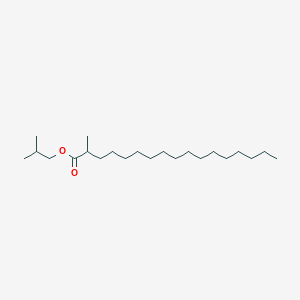
stannane](/img/structure/B14472292.png)
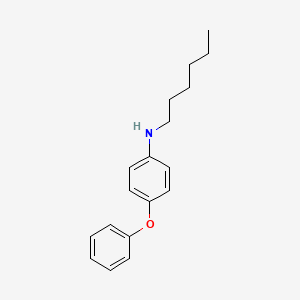
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
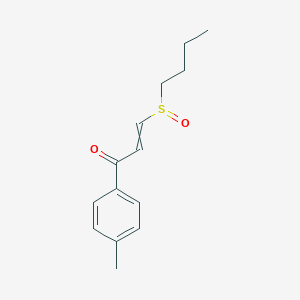


![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
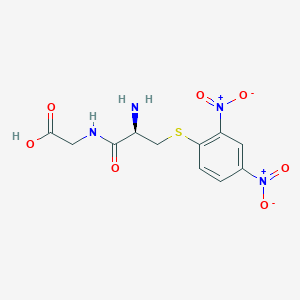

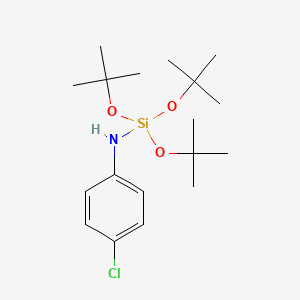
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
